2,4-Dimethylphenyl 3-methylbutanoate
Description
2,4-Dimethylphenyl 3-methylbutanoate is an ester compound characterized by a 2,4-dimethylphenyl group esterified with 3-methylbutanoic acid. The compound’s molecular formula is inferred as C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. Its structure combines a branched ester chain (3-methylbutanoate) with a substituted aromatic ring, which may influence its physical properties, such as volatility and solubility .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-13(14)15-12-6-5-10(3)8-11(12)4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
MASJPLRKNFLNSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)CC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)CC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2,4-dimethylphenyl 3-methylbutanoate and analogous esters:
Key Research Findings
Natural Occurrence vs. Synthetic Utility: Esters like (Z)-3-hexenyl 3-methylbutanoate are abundant in Capsicum species, contributing to fruity and green aroma profiles . Branching Effects: The 3-methylbutanoate group in the target compound may reduce volatility compared to straight-chain esters (e.g., methyl phenylbutanoate), enhancing its persistence in formulations .
Substituent Impact on Reactivity: The epoxide group in 4-methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate () introduces reactivity for cross-linking or polymerization, unlike the inert methyl groups in the target compound . Chiral analogs, such as (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate, demonstrate the importance of stereochemistry in biological activity, a feature absent in the non-chiral target ester .
Synthesis Pathways: Esterification methods described in (e.g., using acid chlorides and alcohols with triethylamine) likely apply to synthesizing this compound. However, steric hindrance from the 2,4-dimethylphenyl group may necessitate optimized reaction conditions .
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